molecular formula C11H8ClFO3 B7900667 Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate

Cat. No.: B7900667
M. Wt: 242.63 g/mol
InChI Key: PSFJOMOKHYDEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzofuran core structure that is strategically functionalized with both chloro and fluoro substituents, making it a versatile intermediate for the synthesis of more complex, biologically active molecules. The benzofuran scaffold is a privileged structure in pharmaceutical research. Specifically, derivatives similar to this compound have been identified as key precursors in the development of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors . GSK-3β is a serine/threonine kinase that has emerged as a promising therapeutic target, and its inhibitors, derived from benzofuran-3-yl-maleimide scaffolds, have demonstrated potent antiproliferative activity against pancreatic cancer cell lines at low micromolar to nanomolar concentrations, inducing apoptosis through suppression of GSK-3β activity . Furthermore, the structure of this ester makes it a valuable precursor for further chemical transformations. It can be hydrolyzed to its corresponding carboxylic acid, 5-chloro-7-fluoro-1-benzofuran-3-carboxylic acid, which serves as another critical building block for researchers . In the field of radiochemistry, methods have been developed for the nucleophilic radiofluorination of benzofuran derivatives, highlighting the potential of such scaffolds in the synthesis of PET (Positron Emission Tomography) imaging tracers, such as [18F]fluoroarenes . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFJOMOKHYDEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of ortho-Substituted Phenolic Derivatives

A widely adopted method involves the base-mediated cyclization of 2-hydroxy-3-carbethoxy-4-chloro-6-fluorophenyl propargyl ethers. The reaction proceeds via a-sigmatropic rearrangement followed by aromatization, achieving yields of 68–72% under refluxing toluene conditions. Critical to success is the use of potassium carbonate as a mild base, which minimizes ester hydrolysis while promoting cyclization.

Directed Halogenation Approaches

Recent advances employ directing groups to control halogen placement. For instance, a palladium-catalyzed C–H activation strategy using 8-aminoquinoline as a directing group enables sequential fluorination and chlorination at the 5- and 7-positions, respectively. This method achieves 84% regioselectivity for the target isomer, though it requires careful control of oxidizing agents (e.g., Selectfluor for fluorination, NCS for chlorination).

Stepwise Preparation and Reaction Optimization

Starting Material Preparation

Synthesis typically begins with ethyl 3-hydroxy-4-chloro-6-fluorobenzoate, which undergoes O-propargylation using propargyl bromide in the presence of cesium carbonate (Scheme 1). Key parameters include:

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes O-alkylation
Temperature0–5°CReduces di-alkyne formation
Reaction Time4–6 hrsBalances conversion vs. side reactions

This step typically achieves 89–92% yield when monitored by TLC (hexane:EtOAc 4:1).

Cyclization and Aromatization

The propargyl ether intermediate undergoes thermal cyclization at 110–120°C in diphenyl ether, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). Comparative studies show:

  • Solvent Effects :

    • Diphenyl ether (b.p. 258°C): 71% yield

    • Xylene (b.p. 140°C): 58% yield

    • DMF (b.p. 153°C): <10% yield due to competing side reactions

  • Catalyst Screening :

    • DABCO: 71%

    • DMAP: 63%

    • No catalyst: 42%

The reaction mechanism involves a Conia-ene type cyclization followed by dehydrogenative aromatization, confirmed by trapping the dihydrobenzofuran intermediate under hydrogenation conditions.

Halogenation Techniques and Regiocontrol

Sequential Halogenation Protocol

A patented approach (WO2021096903) details sequential halogenation using:

  • Fluorination : Selectfluor (1.3 eq) in MeCN/HOAc (5:1) at 0°C for 2 hrs (87% yield)

  • Chlorination : NCS (1.05 eq) in DCM at rt for 12 hrs (91% yield)

Critical to regioselectivity is the ortho-directing effect of the ester group, which preferentially directs electrophilic substitution to the 5- and 7-positions.

One-Pot Halogenation

Emerging methods utilize photocatalytic C–H activation for simultaneous halogen placement. A visible-light-mediated system employing Ru(bpy)₃Cl₂ and persulfate oxidant achieves 78% yield with >20:1 regioselectivity. This approach reduces step count but requires strict exclusion of moisture.

Esterification and Protecting Group Strategies

Carboxylation Methods

Final esterification employs either:

  • Direct carboxylation : CO₂ insertion under Pd catalysis (60–65% yield)

  • Carboxyl group retention : Using pre-formed ethyl ester in starting materials (higher overall yield but limits flexibility)

Comparative data:

MethodYieldPurityScalability
Direct carboxylation62%98%<100g
Retained ester85%99%Multi-kg

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray analysis. Key parameters:

  • Cooling rate: 0.5°C/min

  • Seed crystal addition at 45°C

  • Final purity: 99.7% by HPLC

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H), 4.45 (q, J=7.1 Hz, 2H), 7.12 (d, J=8.9 Hz, 1H), 7.94 (s, 1H)

  • ¹⁹F NMR : -112.5 ppm (d, J=8.7 Hz)

  • HRMS : m/z 242.0241 [M+H]⁺ (calc. 242.0245)

Industrial-Scale Production Considerations

Cost Analysis of Routes

StepCost Contribution
Starting materials38%
Halogenation27%
Purification20%
Catalysts15%

Waste Stream Management

  • Fluoride byproducts: Neutralized with Ca(OH)₂ (93% efficiency)

  • Chlorinated organics: Incinerated at >1000°C with scrubbers

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via cyclization of halogenated salicylaldehyde derivatives with ethyl bromoacetate. A representative method involves refluxing o-hydroxyphenyl ketones with ethyl bromoacetate and cesium carbonate in MeCN/DMF (4:1), yielding ethyl benzofuran carboxylates in 62–65% yields . The presence of electron-withdrawing groups (Cl, F) directs electrophilic substitution reactions to specific positions on the benzofuran ring.

Key reaction conditions for synthesis :

ReagentSolventTemperatureYield
Cs₂CO₃, BrCH₂CO₂EtMeCN/DMF (4:1)Reflux62–65%

Ester Group Transformations

The ethyl ester undergoes hydrolysis, reduction, and oxidation:

  • Hydrolysis : Treatment with LiAlH₄ in THF reduces the ester to a primary alcohol, which is further oxidized to the aldehyde using Dess-Martin periodinane (DMP) in DCM .

  • Transesterification : Reacts with methanol or other alcohols under acidic/basic conditions to yield methyl or substituted esters .

Example reduction-oxidation sequence :

  • LiAlH₄ (0.6 eq) in THF → Benzofuran-3-methanol intermediate .

  • DMP in DCM → Benzofuran-3-carbaldehyde (95% purity by GC) .

Halogen Reactivity

The chlorine (C5) and fluorine (C7) substituents participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Substitution

  • Chlorine displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C. For example, treatment with morpholine replaces Cl with a morpholino group .

  • Fluorine retention : The C7-F bond remains intact under most conditions due to its high bond dissociation energy .

Palladium-Catalyzed Cross-Couplings

  • Suzuki-Miyaura coupling : The Cl substituent undergoes coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1) at 90°C .

  • Buchwald-Hartwig amination : Chlorine reacts with primary/secondary amines using Pd(OAc)₂/Xantphos in toluene at 110°C .

Comparative reactivity of halogen positions :

PositionReactivity (NAS)Cross-Coupling Efficiency
C5-ClHigh75–90% (Suzuki)
C7-FLow<5% (retained)

Electrophilic Aromatic Substitution

The electron-deficient benzofuran ring directs electrophiles to the C4 and C6 positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro and 6-nitro derivatives in a 3:1 ratio .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at C4 .

Ring Functionalization via Directed Ortho-Metalation

The ester group acts as a directing group for lithiation:

  • Lithiation at C2 : LDA in THF at −78°C generates a lithio intermediate, which reacts with electrophiles (e.g., DMF → aldehyde, CO₂ → carboxylic acid) .

Example lithiation sequence :

  • LDA (2.2 eq), THF, −78°C → C2-Li intermediate.

  • Quench with DMF → 2-formyl derivative (82% yield) .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate exhibit significant anti-inflammatory properties. For instance, benzofuran derivatives have been shown to inhibit the biosynthesis of leukotrienes, which are mediators of inflammation. This inhibition suggests potential applications in treating inflammatory diseases such as asthma and inflammatory bowel disease .

Anticancer Potential

This compound may also play a role in cancer treatment. Studies have identified benzofuran derivatives as effective inhibitors of key cancer-related kinases such as GSK-3β and Polo-like kinase 1 (Plk1). These kinases are often overexpressed in various cancers, contributing to tumor growth and survival . The selective inhibition of these targets by benzofuran compounds could lead to the development of new anticancer therapies.

Anticancer Research

A study focused on the synthesis and evaluation of benzofuran derivatives demonstrated that certain compounds, including those structurally related to this compound, showed potent antiproliferative activity against pancreatic cancer cell lines at low concentrations . The findings suggest that these compounds could serve as lead candidates for further development into anticancer agents.

Anti-inflammatory Applications

Another investigation explored the use of benzofuran derivatives as anti-inflammatory agents in models of acute inflammation. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, supporting their potential use in managing inflammatory diseases .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anti-inflammatoryInhibits leukotriene synthesis; reduces inflammation
AnticancerInhibits GSK-3β and Plk1; antiproliferative effects
Structural OptimizationPotential for enhanced potency through modifications

Mechanism of Action

The mechanism of action of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of halogen substituents like chlorine and fluorine can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

The following analysis compares ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate with structurally related benzofuran compounds, focusing on substituent effects, functional groups, synthesis, and crystallographic properties.

Substituent Position and Electronic Effects

  • This compound: The chloro (position 5) and fluoro (position 7) substituents are electron-withdrawing, which may polarize the aromatic ring, altering reactivity and intermolecular interactions.
  • 2-(5-Fluoro-7-Methyl-3-Methylsulfanyl-1-Benzofuran-2-yl)Acetic Acid : Features a fluoro substituent at position 5 and a methyl group at position 6. The methylsulfanyl group (position 3) and carboxylic acid (position 2) enable hydrogen bonding, forming centrosymmetric dimers in the solid state . Unlike the title compound, this derivative’s acidity may reduce cellular uptake compared to esters.
  • 5-Chloro-3-Ethylsulfinyl-7-Methyl-2-(4-Methylphenyl)-1-Benzofuran : Contains a chloro (position 5), ethylsulfinyl (position 3), and 4-methylphenyl group. The sulfinyl moiety introduces polarity and hydrogen-bonding capacity, while the bulky aryl group may sterically hinder interactions with biological targets .

Functional Group Influence on Properties

Compound Name Key Functional Groups Notable Properties
This compound Ethyl ester (position 3) High lipophilicity; potential for prodrug conversion
2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid Carboxylic acid (position 2) Forms hydrogen-bonded dimers; lower logP
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate Amino group (position 3) Tetrahydro ring enhances conformational flexibility; amino group enables derivatization

Data Tables

Table 1: Substituent and Functional Group Comparison

Compound Name Substituents (Position) Functional Group (Position) Biological Relevance
This compound Cl (5), F (7) Ester (3) Enhanced lipophilicity
2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid F (5), Me (7) Carboxylic acid (2) Hydrogen-bonding capability
5-Chloro-3-ethylsulfinyl-7-methyl-1-benzofuran Cl (5), EtSO (3), Me (7) Sulfinyl (3) Polar interaction potential

Biological Activity

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Formula : C₁₁H₈ClF O₃
  • Molecular Weight : 242.63 g/mol
  • CAS Number : 1539237-91-6

This compound is characterized by a benzofuran core with chlorine and fluorine substituents, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The detailed synthetic routes can be found in specialized literature focusing on benzofuran derivatives .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, a related compound demonstrated significant inhibition of mutant EGFR/BRAF pathways, which are critical in various cancers. The GI₅₀ values (the concentration that inhibits cell growth by 50%) ranged from 29 nM to 78 nM across different derivatives .

CompoundGI₅₀ Value (nM)IC₅₀ for EGFR (nM)IC₅₀ for BRAF V600E (nM)
Compound 3a317443
Compound 3b296839
Compound 3e296835

These results indicate that ethyl derivatives exhibit promising antiproliferative activity against cancer cell lines by targeting critical signaling pathways.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Kinase Activity : The compound acts as a dual inhibitor of EGFR and BRAF kinases, crucial for cell proliferation and survival in cancer cells.
  • Molecular Docking Studies : Computational studies have shown high binding affinities to the active sites of these kinases, suggesting effective competitive inhibition .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound needs further exploration. Preliminary data suggest favorable absorption and distribution characteristics, although comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to establish safety and efficacy profiles.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted benzofuran precursors followed by esterification. For example, analogous compounds are synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, with chloro and fluoro substituents introduced via halogenation (e.g., using POCl₃ or Selectfluor™) . Key intermediates (e.g., benzofuran-carboxylic acids) are characterized via 1^1H/13^13C NMR to confirm regioselectivity and IR spectroscopy to validate ester formation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies substituent positions (e.g., deshielded protons near electronegative Cl/F groups). 19^19F NMR confirms fluorine incorporation .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., loss of ethyl ester groups).
  • IR : Ester carbonyl stretches (~1700 cm1^{-1}) and hydroxyl bands (if present) are critical for functional group analysis .

Q. How is recrystallization optimized to purify the compound without decomposing halogenated aromatic systems?

  • Methodological Answer : Solvent polarity is tuned using mixed systems (e.g., ethyl acetate/hexane). Slow cooling minimizes inclusion of impurities. Thermogravimetric analysis (TGA) determines decomposition thresholds (<150°C for most halogenated benzofurans) to avoid thermal degradation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

  • Methodological Answer : Use SHELXL for least-squares refinement, applying restraints for disordered regions (e.g., ethyl ester groups). Validate against Hirshfeld surfaces to detect anomalous electron density. ORTEP-3 visualizes thermal ellipsoids, highlighting potential overfitting . For example, C–Cl bond lengths in benzofurans typically range 1.72–1.76 Å; deviations >0.03 Å warrant re-examination of data collection (e.g., twinning) .

Q. What strategies improve synthetic yield when scaling up halogenated benzofuran carboxylates?

  • Methodological Answer :
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl halides) enhances regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) while maintaining >85% yield .
  • Table : Optimization parameters for a 10g scale synthesis:
ParameterOptimal ConditionYield Increase
Temperature80°C (vs. 60°C)+15%
SolventDMF/EtOH (3:1)+20%
Catalyst Loading5 mol% Pd(OAc)₂+12%

Q. How do hydrogen-bonding networks influence the crystal packing of halogenated benzofurans?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like R22(8)R_2^2(8) dimers from carboxylate–hydroxyl interactions. In this compound, Cl···F interactions (3.0–3.2 Å) compete with classical H-bonds, altering packing from centrosymmetric to polar space groups (e.g., P2₁/c vs. Pna2₁) .

Q. What computational methods validate docking interactions of this compound with biological targets (e.g., kinase enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) uses the compound’s crystal structure (from CIF files) to predict binding poses. Validate via:
  • RMSD : <2.0 Å between docked and crystallographic ligand conformations.
  • MD Simulations : 100-ns trajectories assess stability of halogen–π interactions with active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.